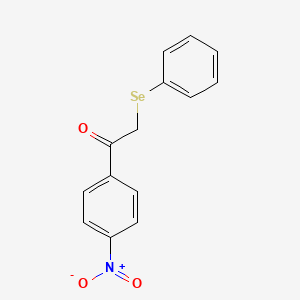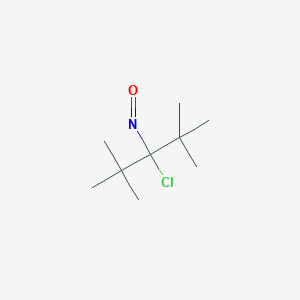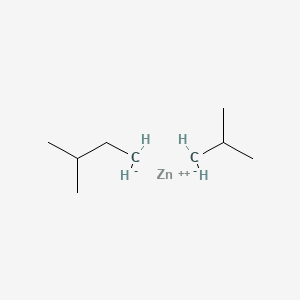
zinc;2-methanidylpropane;2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;2-methanidylpropane;2-methylbutane is a chemical entity with the molecular formula C8H14Zn It is a coordination complex where zinc is bonded to organic ligands, specifically 2-methanidylpropane and 2-methylbutane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropane;2-methylbutane typically involves the reaction of zinc salts with the corresponding organic ligands. One common method is the reaction of zinc chloride with 2-methanidylpropane and 2-methylbutane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where zinc salts and organic ligands are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and reduced organic products.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .
Scientific Research Applications
Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Zinc;2-methanidylpropane;2-methylpropane
- Zinc;2-methanidylpropane;2-ethylbutane
- Zinc;2-methanidylpropane;2-methylpentane
Uniqueness
Zinc;2-methanidylpropane;2-methylbutane is unique due to its specific combination of organic ligands, which confer distinct reactivity and stability properties. Compared to similar compounds, it may exhibit different catalytic activities and selectivities, making it valuable for specific applications in research and industry .
Properties
CAS No. |
105078-82-8 |
|---|---|
Molecular Formula |
C9H20Zn |
Molecular Weight |
193.6 g/mol |
IUPAC Name |
zinc;2-methanidylpropane;2-methylbutane |
InChI |
InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |
InChI Key |
XKINEOVEPSPYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
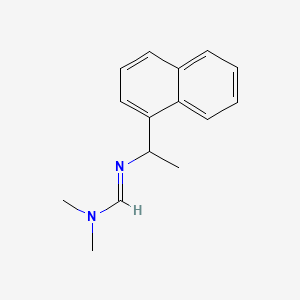
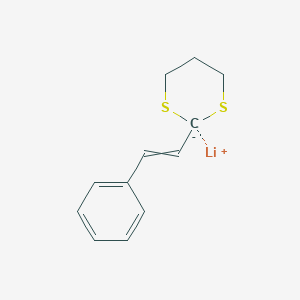
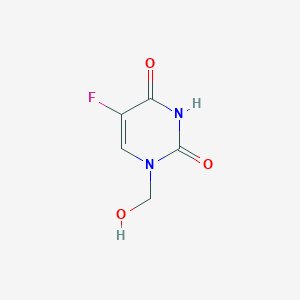
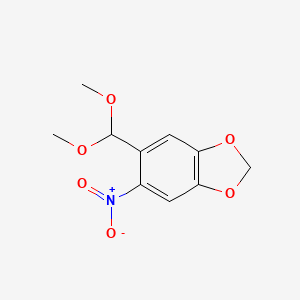
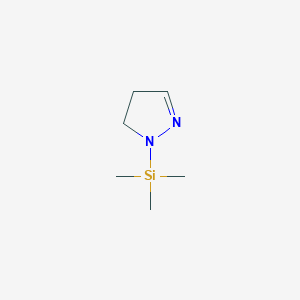
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
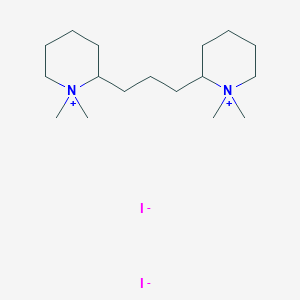
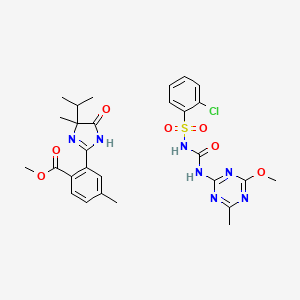

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
